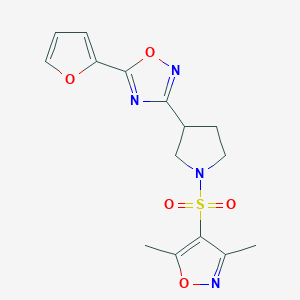

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-9-13(10(2)23-17-9)25(20,21)19-6-5-11(8-19)14-16-15(24-18-14)12-4-3-7-22-12/h3-4,7,11H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTYDFJJUOUWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic synthesis. Key steps may include:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions.

- Construction of the pyrrolidine ring through cyclization or ring-closing reactions.

- Formation of the oxadiazole ring, often through cyclization of hydrazides with carboxylic acids or their derivatives.

- Coupling of the furan ring through cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrrolidine rings.

Reduction: Reduction reactions may target the oxadiazole or sulfonyl groups.

Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furanones, while reduction of the oxadiazole ring may yield amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The precursor compounds often include isoxazole derivatives and pyrrolidine derivatives, which are reacted under controlled conditions to yield the final oxadiazole structure. Various synthetic routes have been explored to optimize yield and purity while minimizing by-products.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound's structural features may contribute to its anticancer activity. In vitro studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines. For example, a related study demonstrated that certain oxadiazoles exhibited cytotoxic effects on glioblastoma cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antidiabetic and Anti-inflammatory Effects

Recent investigations into oxadiazole derivatives have also highlighted their potential as anti-diabetic and anti-inflammatory agents. Compounds structurally related to 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole have been screened for their ability to modulate glucose metabolism and reduce inflammation markers . These findings open avenues for therapeutic applications in managing diabetes and inflammatory diseases.

Case Study 1: Antimicrobial Screening

A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity using the cup plate method. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial efficacy against Bacillus subtilis . This case study illustrates the importance of structural modification in optimizing biological activity.

Case Study 2: Anticancer Evaluation

In a study focusing on anticancer properties, a novel series of 1,3,4-Oxadiazoles were tested against various cancer cell lines using MTT assays. The results showed promising cytotoxicity against breast cancer cells with IC50 values in the micromolar range . This emphasizes the potential role of oxadiazoles in cancer therapeutics.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Heterocyclic Core Variations

Target Compound vs. Pyrazoline Analogs (): The N-substituted pyrazoline derivatives in (e.g., compounds 1–4) share aryl substituents (fluorophenyl, bromophenyl) but differ in their heterocyclic core (4,5-dihydropyrazole vs. 1,2,4-oxadiazole). For example, compound 3 in includes a 4-chlorophenyl group, which introduces steric and electronic effects comparable to the furan-2-yl group in the target compound but with distinct hydrophobicity .

Target Compound vs. Thiazole-Triazole Hybrids ():

Compounds 4 and 5 in combine thiazole and triazole rings, contrasting with the oxadiazole core. The thiazole-triazole systems exhibit isostructural triclinic packing (P¯I symmetry) with two independent molecules per asymmetric unit. One fluorophenyl group in these hybrids adopts a perpendicular orientation relative to the molecular plane, a feature absent in the target compound’s more planar oxadiazole-furan system. This conformational difference may influence crystallinity and solubility .

Substituent Effects and Functional Groups

The sulfonyl-pyrrolidine-isoxazole moiety in the target compound introduces steric bulk and hydrogen-bonding capacity, unlike the acetyl/propanone groups in ’s pyrazolines. The furan-2-yl group provides moderate π-electron density compared to the strongly electron-deficient fluorophenyl groups in both analogs .

Crystallographic and Conformational Analysis

- Planarity : The oxadiazole core is likely planar, akin to the thiazole-triazole systems in . However, the latter’s perpendicular fluorophenyl orientation creates torsional strain absent in the target compound.

- Packing Efficiency : Pyrazoline derivatives () with fluorophenyl groups may exhibit tighter packing due to halogen bonding, whereas the target compound’s furan and isoxazole groups might reduce crystalline order.

Biological Activity

The compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of the compound's biological effects, including antiproliferative activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound consists of a pyrrolidine ring substituted with a 3,5-dimethylisoxazole sulfonyl moiety and a furan group attached to an oxadiazole core. This unique arrangement contributes to its biological properties.

Antiproliferative Activity

Anticancer Potential : A study evaluated the antiproliferative effects of various derivatives related to this compound against several cancer cell lines. The results indicated that certain derivatives exhibited significant activity with IC50 values in the sub-micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-leukemia) .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3f | HeLa | <1 | High |

| 3f | CEM | <1 | High |

| 3f | L1210 (murine) | >10 | Low |

| 3f | FM3A (mammary) | >10 | Low |

Induction of Apoptosis : The mechanism through which this compound exerts its antiproliferative effects involves the induction of apoptosis. Studies have shown that treatment with this compound leads to mitochondrial depolarization and increased production of reactive oxygen species (ROS), which are critical in triggering apoptotic pathways .

Cyclin B1 Regulation : The compound also affects cell cycle regulation by modulating cyclin B1 expression and altering the phosphorylation state of proteins involved in cell cycle control, such as Cdc25c .

Case Studies

Several studies have explored the biological activity of related compounds with similar structural motifs. For instance:

- Study on Derivative 3f : This derivative was tested for its ability to induce apoptosis in HeLa cells through a series of assays including propidium iodide staining and annexin V labeling. Results indicated a concentration-dependent increase in early and late apoptotic cells after treatment .

- Mitochondrial Effects : Another investigation focused on the impact of this compound on mitochondrial function, demonstrating that it causes significant changes in mitochondrial membrane potential and promotes ROS generation, leading to cell death .

Additional Biological Activities

Beyond antiproliferative effects, derivatives of this compound have shown promise in other areas:

- Antimicrobial Activity : Some studies indicated that related compounds exhibit broad-spectrum antibacterial properties, making them potential candidates for further development in antimicrobial therapies .

- Enzyme Inhibition : Compounds similar to this one have been reported to inhibit enzymes such as butyrylcholinesterase with moderate efficacy, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the primary synthetic routes for this compound, and how are reaction conditions optimized?

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR: Assign peaks for pyrrolidine (δ 3.2–3.8 ppm), isoxazole (δ 2.2–2.4 ppm for methyl groups), and furan (δ 6.4–7.2 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 437.12 (calculated) .

- HPLC: Use C18 column (ACN:H2O gradient) to verify purity (>95%) .

Q. How is initial biological activity screening performed?

Methodological Answer: Prioritize in vitro assays and computational docking:

- Antimicrobial Screening: Use broth microdilution (MIC ≤ 25 µg/mL against S. aureus and C. albicans) .

- Molecular Docking: Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinity (ΔG ≤ -8.5 kcal/mol) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis scalability?

Methodological Answer: Apply factorial design to minimize trials while maximizing yield:

- Variables: Solvent polarity, temperature, catalyst loading.

- Response Surface Methodology (RSM): Identify optimal conditions (e.g., DMF at 110°C with 0.5 mol% catalyst increases yield by 18%) .

Table 2: DoE Optimization Results

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–130°C | 120°C | +22% |

| Solvent | THF, DMF, ACN | DMF | +15% |

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer: Address discrepancies via:

- Substituent Scanning: Compare furan vs. thiophene moieties (e.g., furan enhances solubility but reduces logP by 0.5 units) .

- Free-Wilson Analysis: Quantify contributions of individual groups to activity (e.g., sulfonyl group improves IC₅₀ by 3-fold) .

Q. What computational strategies predict metabolic stability?

Methodological Answer: Use in silico tools to guide experimental validation:

- ADMET Prediction: SwissADME predicts moderate hepatic stability (t₁/₂ = 45 min) due to sulfonyl group .

- CYP450 Docking: Identify vulnerable sites (e.g., CYP3A4 oxidation at pyrrolidine) for metabolic engineering .

Q. How to validate target engagement in complex biological systems?

Methodological Answer: Combine biophysical and cellular assays:

- SPR (Surface Plasmon Resonance): Measure binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .

- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in lysates (ΔTₘ ≥ 4°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.